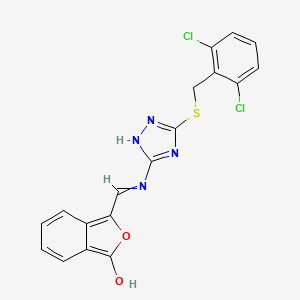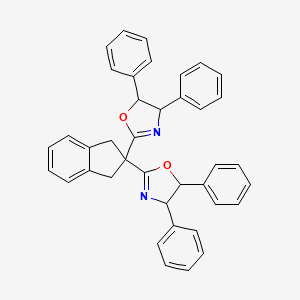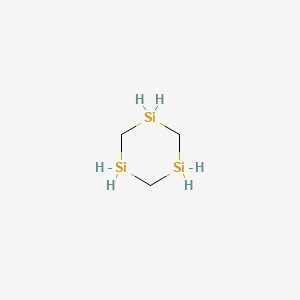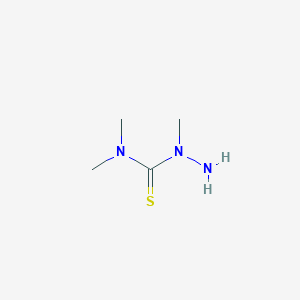![molecular formula C19H12Cl2F6N4O2 B12510746 1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with two pyridinylmethyl groups. The presence of trifluoromethyl and chloro substituents on the pyridine rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Formation of Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine, are synthesized through halogenation reactions involving trifluoromethylation and chlorination of pyridine.
Alkylation: The pyridine derivatives are then alkylated with appropriate reagents to introduce the pyridinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
Trifluoromethylpyridine Derivatives: These compounds share similar structural motifs and chemical properties.
Uniqueness
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is unique due to its dual pyridinylmethyl substitution on the pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C19H12Cl2F6N4O2 |
|---|---|
Molecular Weight |
513.2 g/mol |
IUPAC Name |
1,3-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2F6N4O2/c1-9-6-30(7-14-12(20)2-10(4-28-14)18(22,23)24)17(33)31(16(9)32)8-15-13(21)3-11(5-29-15)19(25,26)27/h2-6H,7-8H2,1H3 |
InChI Key |
SOGADTGFPJPJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)


![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)


phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)


